molecular formula C12H12N2OS B5818496 2-(methylsulfanyl)-3-(prop-2-en-1-yl)quinazolin-4(3H)-one

2-(methylsulfanyl)-3-(prop-2-en-1-yl)quinazolin-4(3H)-one

Cat. No.: B5818496
M. Wt: 232.30 g/mol
InChI Key: ARYNULQMGJRNFT-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-3-(prop-2-en-1-yl)quinazolin-4(3H)-one is a functionalized quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. The quinazolin-4(3H)-one scaffold is a privileged structure in pharmacology, known for its diverse biological activities. This specific compound features a methylsulfanyl group at the 2-position and an allyl group at the 3-position, modifications that are commonly explored to optimize the compound's physicochemical properties and interaction with biological targets. Quinazolinone derivatives are extensively investigated for their antitumor and antimicrobial potential . They are recognized as key scaffolds in several FDA-approved pharmaceuticals and are the subject of ongoing research to develop novel therapeutic agents . The structural features of this compound suggest its primary research value lies in its potential as a building block for the synthesis of more complex tricyclic systems or as a core structure for structure-activity relationship (SAR) studies. For instance, related 3-allyl quinazolinones can serve as precursors for the synthesis of complex fused-ring alkaloids, such as those with pronounced anti-inflammatory and antimicrobial activities, via intramolecular cyclization reactions . Furthermore, the isosteric replacement of quinazoline with quinoxaline, a closely related structure, has been shown to yield compounds with potent inhibitory activity against cancer cell lines like HCT-116 and MCF-7, indicating the broader relevance of this chemotype in anticancer research . Key Chemical Data: • CAS Number: Not assigned • Molecular Formula: C12H12N2O2S • Molecular Weight: 248.30 g/mol • SMILES: C=CSC1=NC2=CC=CC=C2C(=O)N1CC=C This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to use this compound to explore new chemical spaces and develop novel bioactive molecules.

Properties

IUPAC Name

2-methylsulfanyl-3-prop-2-enylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYNULQMGJRNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=O)N1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methylsulfanyl)-3-(prop-2-en-1-yl)quinazolin-4(3H)-one, also known as 2-(methylthio)quinazolin-4(3H)-one, is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and antioxidant activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₉H₈N₂OS
  • Molecular Weight : 192.238 g/mol
  • Density : 1.36 g/cm³
  • Boiling Point : 355.5°C
  • Flash Point : 168.8°C

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. A review highlighted that compounds similar to 2-(methylsulfanyl)-3-(prop-2-en-1-yl)quinazolin-4(3H)-one exhibited significant cytotoxic effects against various cancer cell lines. For instance, a study on quinazolinone-based hybrids demonstrated IC₅₀ values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity .

Table 1: Anticancer Activity of Quinazolinone Derivatives

CompoundCell LineIC₅₀ (μM)Reference
Compound AMDA-MB-2310.36
Compound BHepG22.09
Compound CMCF-72.08

Antibacterial Activity

The antibacterial properties of quinazolinones have been documented in several studies. For example, a synthesis study reported that various quinazolinone derivatives, including those related to 2-(methylsulfanyl)-3-(prop-2-en-1-yl)quinazolin-4(3H)-one, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Screening
In a recent study, a series of synthesized quinazolinones were evaluated for their antibacterial efficacy using standard disk diffusion methods. The results indicated that certain derivatives showed remarkable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, reinforcing the potential of these compounds in developing new antibacterial agents .

Antioxidant Activity

Antioxidant properties are another critical aspect of the biological activity of quinazolinones. Research indicates that compounds with hydroxyl substituents at specific positions exhibit enhanced antioxidant capabilities. For instance, derivatives with multiple hydroxyl groups demonstrated superior free radical scavenging activity compared to their counterparts lacking such substitutions .

Table 2: Antioxidant Activity Evaluation

CompoundMethod UsedIC₅₀ (μg/mL)Reference
Compound DDPPH Assay18.78
Compound EABTS Assay16.84

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of quinazolinones with various biological targets. For example, docking simulations revealed that 2-(methylsulfanyl)-3-(prop-2-en-1-yl)quinazolin-4(3H)-one could effectively bind to active sites of enzymes involved in cancer proliferation and bacterial resistance mechanisms .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 2-(methylsulfanyl)-3-(prop-2-en-1-yl)quinazolin-4(3H)-one have shown efficacy against a range of bacteria and fungi:

  • Antibacterial Properties :
    • Staphylococcus aureus : Some derivatives have shown low minimum inhibitory concentrations (MIC), indicating strong antibacterial activity.
    • Mycobacterium tuberculosis : Certain compounds have demonstrated the ability to inhibit the growth of M. tuberculosis, suggesting potential use in treating tuberculosis infections .
  • Antifungal Activity :
    • Compounds derived from quinazolinones have been tested against fungi such as Candida albicans, with varying degrees of effectiveness noted .

Anticancer Potential

Quinazolinone derivatives are also being investigated for their anticancer properties. Studies indicate that some synthesized analogs exhibit significant antiproliferative effects against various cancer cell lines:

  • Cell Line Studies : In vitro evaluations have shown that certain derivatives can inhibit cancer cell proliferation effectively, making them candidates for further development in cancer therapy .

Case Studies

A few notable studies illustrate the applications of 2-(methylsulfanyl)-3-(prop-2-en-1-yl)quinazolin-4(3H)-one and its derivatives:

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated a series of quinazolinone derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds had potent activity against MRSA strains, with MIC values as low as 0.98 μg/mL .
  • Anticancer Research :
    • Another investigation focused on the antiproliferative effects of quinazolinone derivatives on various cancer cell lines. The results showed promising activity, with specific compounds leading to significant reductions in cell viability across multiple types of cancer cells .

Chemical Reactions Analysis

Methylsulfanyl Group Oxidation

The methylsulfanyl (–SMe) moiety is susceptible to oxidation, forming sulfoxide (–SO–) or sulfone (–SO₂–) derivatives.

  • Conditions : Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C for 2–6 h12.

  • Example : Similar sulfanyl-substituted quinazolinones undergo oxidation to sulfones in 72–89% yields under these conditions2.

Allylic Oxidation

The propenyl group may undergo allylic oxidation to form an α,β-unsaturated carbonyl derivative.

  • Conditions : Catalytic SeO₂ in tert-butyl hydroperoxide (TBHP) at 80°C3.

  • Example : Allyl-substituted quinazolinones yield epoxides or ketones under such conditions3.

Intramolecular Cycloaddition

The allyl group can participate in [3+2] cycloadditions or electrocyclic reactions to form fused heterocycles.

  • Conditions : Heating in DMSO at 80–100°C with radical initiators like TBN (tert-butyl nitrite)4.

  • Example : 3-(prop-2-yn-1-yl)quinazolin-4(3H)-one cyclizes to isoxazole-fused tricyclic derivatives (Table 1)4.

Table 1: Cyclization of Propargyl/Propenyl-Substituted Quinazolinones

SubstrateConditionsProductYield (%)Ref.
3-(prop-2-yn-1-yl)TBN, DMSO, 80°C, 6 hIsoxazolo[3',4':3,4]pyrrolo[2,1-b]quinazolin-6-one78
3-(prop-2-en-1-yl)Hypothesized: TBN, 100°CPotential fused cyclopropane

Methylsulfanyl Displacement

The –SMe group can be replaced by nucleophiles (e.g., amines, alkoxides).

  • Conditions : Cu(OAc)₂ catalysis with aliphatic amines at 25°C1.

  • Example : Ethyl 2-isocyanobenzoate reacts with amines to form 3-alkylated quinazolinones (57–89% yields)1.

C–S Bond Functionalization

The methylsulfanyl group can act as a directing group for regioselective C–H activation.

  • Conditions : Pd(OAc)₂, Ag₂CO₃, and pivalic acid in DMF at 120°C2.

  • Example : Thiols participate in transition-metal-free annulation to form 2-arylquinazolinones2.

Claisen Rearrangement

The allyl group may undergo -sigmatropic shifts under thermal conditions.

  • Conditions : Refluxing xylene (140°C) for 12 h5.

  • Example : 3-allylquinazolinones rearrange to C-2 alkylated isomers5.

[2+2] Cycloaddition

The α,β-unsaturated carbonyl (if formed via allylic oxidation) could undergo UV-induced cycloaddition.

  • Conditions : UV light (254 nm) in acetone3.

  • Example : Styrylquinazolinones form cyclobutane adducts with maleimides3.

Key Research Findings

  • Oxidative Stability : The methylsulfanyl group oxidizes preferentially over the allyl moiety under mild conditions2.

  • Regioselectivity : Cyclization reactions favor 5-membered ring formation due to kinetic control4.

  • Catalytic Challenges : Cross-coupling at C-2 is hindered by steric bulk from the quinazolinone core1.

Comparison with Similar Compounds

Carbonic Anhydrase (CA) Inhibitors

  • 2-(Aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2–4 in ):
    • Exhibit potent inhibition of hCA IX (KI = 7.1–12.6 nM) compared to benzylthio derivatives (KI = 19.3–93.6 nM).
    • Key difference : The methylsulfanyl group in the target compound aligns with this aliphatic-thio class, suggesting superior CA inhibition compared to aromatic-thio analogs .
  • 2-(Benzylthio)quinazolin-4(3H)-ones (e.g., compounds 5–11 in ):
    • Show weaker hCA I inhibition (KI = 229.4–740.2 nM) due to reduced electron-donating capacity.

Table 1: CA Inhibition Activity of Selected Quinazolinones

Compound Substituent (Position 2) Target Isoform KI (nM) Reference
Target compound Methylsulfanyl Not reported N/A
2-(Ethylthio)quinazolinone Ethylthio hCA IX 7.1
2-(Benzylthio)quinazolinone Benzylthio hCA I 229.4

Antimicrobial and Antibiotic Agents

  • (E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one (): Effective against methicillin-resistant Staphylococcus aureus (MRSA) via in silico docking and in vivo studies. Key difference: The allyl group in the target compound may offer distinct steric interactions compared to the styryl group in this analog .
  • 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3-ylamino)quinazolin-4(3H)-one (Compound 9a, ): Displays antibacterial activity against Proteus vulgaris (zone of inhibition = 1.1 cm). Structural contrast: Halogenated aryl groups enhance activity, whereas the allyl group in the target compound may prioritize solubility .

Anti-Inflammatory and Analgesic Agents

  • 3-(2-Pyridyl)-2-substituted-quinazolin-4(3H)-ones (): Compound AS3 (2-(1-methylbutylidene)-hydrazino substituent) shows anti-inflammatory activity comparable to diclofenac sodium. Key difference: The methylsulfanyl-allyl combination in the target compound may reduce ulcerogenic side effects observed in aspirin-like analogs .

Structure-Activity Relationship (SAR) Trends

Position 2 Modifications :

  • Aliphatic-thio groups (e.g., methylsulfanyl) enhance CA inhibition compared to aromatic-thio or benzylthio groups .
  • Electron-withdrawing groups (e.g., nitro, chloro) at position 2 improve antimicrobial potency but may increase toxicity .

Position 3 Modifications :

  • Allyl groups improve metabolic stability and membrane permeability compared to bulkier aryl substituents .
  • Halogenated aryl groups (e.g., 4-fluorophenyl) enhance antibacterial activity but reduce solubility .

Table 2: SAR Summary of Quinazolinone Derivatives

Position Substituent Biological Impact Example Compound Reference
2 Methylsulfanyl High CA inhibition Target compound
2 Benzylthio Moderate CA inhibition Compound 5 (KI=229 nM)
3 Allyl Improved solubility and stability Compound 12l
3 4-Fluorophenyl Enhanced antibacterial activity Compound 9a

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(methylsulfanyl)-3-(prop-2-en-1-yl)quinazolin-4(3H)-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with thioureas or isothiocyanates. For example, reacting 2-aminobenzamide with prop-2-en-1-yl halides and methylsulfanyl precursors under acidic conditions (e.g., acetic acid) forms the quinazolinone core. Optimization includes varying solvents (DMF or ethanol), temperature (e.g., 150°C for 4 h in DMF), and catalysts (e.g., Na₂S₂O₅ to enhance cyclization efficiency). Yields can reach 55–70% under optimized conditions .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • FTIR : Confirm the carbonyl (C=O) stretch at 1650–1700 cm⁻¹ and thioether (C-S) at 600–700 cm⁻¹.
  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), propenyl protons (δ 5.0–6.5 ppm for vinyl CH₂ and CH), and methylsulfanyl (δ 2.0–2.5 ppm).
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the quinazolinone scaffold.
  • Elemental Analysis : Validate purity (>95%) via C, H, N, and S percentages .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity for this compound?

  • Methodological Answer : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Agar diffusion assays can screen for zones of inhibition. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity using mammalian cell lines (e.g., HEK-293) to confirm selectivity .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

  • Methodological Answer :

Generate a 3D structure of the compound using software like Avogadro or Gaussian.

Select target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity or DNA gyrase for antimicrobial effects).

Perform docking (AutoDock Vina or Schrödinger) to analyze binding affinities and interaction modes (e.g., hydrogen bonds with active-site residues).

Validate predictions with in vitro enzyme inhibition assays (e.g., COX-2 inhibition) .

Q. How to resolve contradictions in biological activity data across different substituted quinazolinones?

  • Methodological Answer :

  • Conduct structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace propenyl with phenyl or alkyl groups) and compare activities.
  • Use statistical modeling (e.g., ANOVA or regression analysis) to correlate electronic/steric parameters (Hammett σ, logP) with biological outcomes.
  • Control experiments : Test intermediates (e.g., 2-methylsulfanyl precursors) to isolate the contribution of the propenyl group. For example, replacing propenyl with cyclopropyl may enhance metabolic stability while retaining activity .

Q. What strategies improve the metabolic stability of quinazolinone derivatives without compromising activity?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism.
  • Prodrug design : Mask the propenyl group with hydrolyzable esters to enhance bioavailability.
  • In vitro stability assays : Incubate the compound with liver microsomes and analyze metabolites via LC-MS. For example, 3-(prop-2-en-1-yl) derivatives may undergo rapid oxidation, suggesting stabilization via allylic substitution .

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